
Bis(cyclopentadienyl)zirconium dihydride; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)zirconium dihydride, also known as Zirconcene dihydride, is a compound with the empirical formula C10H12Zr . It is a catalyst that is often used in research and development .
Molecular Structure Analysis
The molecular structure of Bis(cyclopentadienyl)zirconium dihydride can be represented by the SMILES string [H][Zr][H].[CH]1[CH][CH][CH][CH]1.[CH]2[CH][CH][CH][CH]2 .Chemical Reactions Analysis
Bis(cyclopentadienyl)zirconium dihydride is known to be involved in various chemical reactions. For instance, it has been used in the conversion of amides to aldehydes . It also plays a role in the functionalization of olefins and alkynes .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)zirconium dihydride is a powder with a molecular weight of 223.43 . It is considered a catalyst and is suitable for reactions involving zirconium .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Bis(cyclopentadienyl)zirconium compounds have been demonstrated to serve as efficient catalysts in numerous chemical reactions. For instance, they catalyze the highly selective formation of β-alkoxy alcohols via ring-opening reactions of epoxides with alcohols, showcasing high regio- and stereoselectivity (Kantam, Aziz, Jeyalakshmi, & Likhar, 2003). Similarly, these compounds facilitate the alkylation of heteroaromatics and the synthesis of bis(indolyl)methanes, indicating their broad applicability in organic synthesis (Kantam, Aziz, & Likhar, 2004).
Radiation Studies
Bis(cyclopentadienyl)zirconium dichloride's interaction with gamma radiation has been studied, with electron paramagnetic resonance spectroscopy revealing the formation of cyclopentadienyl radicals, providing insights into the radiation stability of such compounds (Çalişkan & Çalişkan, 2017).
Polymerization Catalysts
These compounds have been shown to promote the dehydrogenation of amineboranes, indicating their potential in hydrogen storage and release applications (Pun, Lobkovsky, & Chirik, 2007). Moreover, bis(cyclopentadienyl)zirconium dichloride has been utilized in the synthesis of high molecular weight polyethylene via ethylene polymerization, highlighting its role in the development of new polymer materials (Fisch et al., 2009).
Molecular Structure and Stability
Investigations into the molecular structure and stability of bis(cyclopentadienyl)zirconium compounds have provided valuable insights into their thermal behavior and decomposition kinetics. Such studies are crucial for their application in high-temperature processes and for understanding their longevity and safety in industrial applications (Azimfar, Kohsari, & Pourmortazavi, 2009).
Novel Complex Formation
Research has also focused on the formation of novel complexes involving bis(cyclopentadienyl)zirconium compounds, such as the synthesis of stable five-membered cyclic alkynes, which are significant for the development of new organic synthesis methodologies and materials (Suzuki, Nishiura, & Wakatsuki, 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of Bis(cyclopentadienyl)zirconium(IV) dihydride are olefins and alkynes . It acts as a catalyst in their polymerization , promoting the formation of polymers.
Mode of Action
Bis(cyclopentadienyl)zirconium(IV) dihydride interacts with its targets (olefins and alkynes) by facilitating their polymerization . This interaction leads to the formation of polymers, which are large molecules composed of repeated subunits.
Biochemical Pathways
The compound affects the polymerization pathway of olefins and alkynes . By acting as a catalyst, it accelerates the reaction rate, leading to the rapid formation of polymers. The downstream effects include the production of high-density polyethylene and other polymers .
Pharmacokinetics
Instead, it remains in the reaction environment and facilitates the polymerization process .
Result of Action
The molecular and cellular effects of Bis(cyclopentadienyl)zirconium(IV) dihydride’s action are the formation of polymers from olefins and alkynes . These polymers have various applications, including the production of plastics, resins, and other materials .
Action Environment
The action, efficacy, and stability of Bis(cyclopentadienyl)zirconium(IV) dihydride are influenced by environmental factors. It is sensitive to air and moisture , and thus, it should be stored in an inert atmosphere and kept in a dark place . Its reactivity can also be affected by the presence of other substances in the reaction environment .
Eigenschaften
InChI |
InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWIXEBCYIMCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Zr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)zirconium(IV) dihydride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

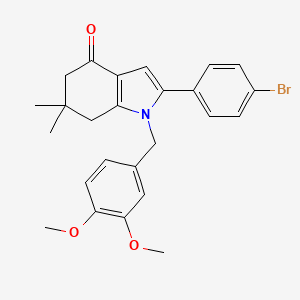
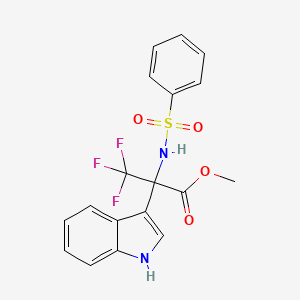
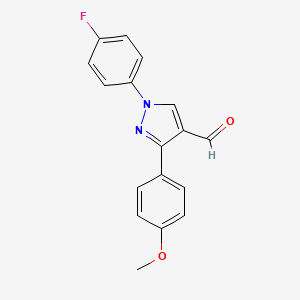
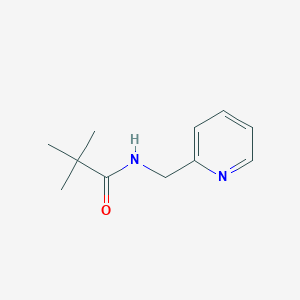
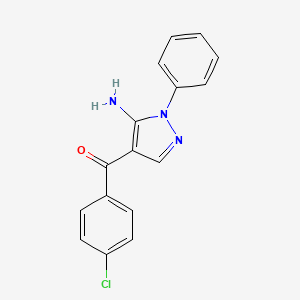
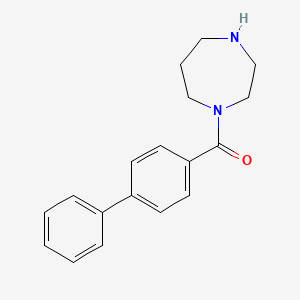
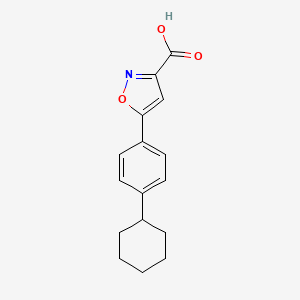

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)
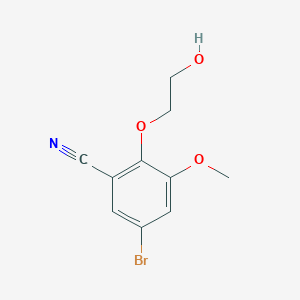
![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

